3-Hydroxy-4-sulfobenzoic acid

CAS No.: 88122-95-6

Cat. No.: VC3795354

Molecular Formula: C7H6O6S

Molecular Weight: 218.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88122-95-6 |

|---|---|

| Molecular Formula | C7H6O6S |

| Molecular Weight | 218.19 g/mol |

| IUPAC Name | 3-hydroxy-4-sulfobenzoic acid |

| Standard InChI | InChI=1S/C7H6O6S/c8-5-3-4(7(9)10)1-2-6(5)14(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13) |

| Standard InChI Key | RFXNLHJLTSWQDE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)O)O)S(=O)(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)O)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

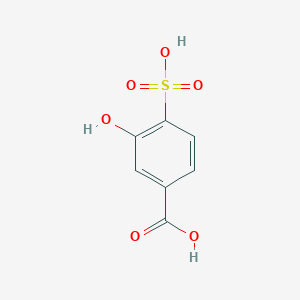

3-Hydroxy-4-sulfobenzoic acid belongs to the class of sulfobenzoic acids, distinguished by the substitution pattern on its benzene ring. Its IUPAC name, 3-hydroxy-4-sulfobenzoic acid, reflects the positions of the hydroxyl and sulfonic acid groups . The molecular structure (Figure 1) has been confirmed via X-ray crystallography and computational modeling, revealing a planar aromatic system with intramolecular hydrogen bonding between the hydroxyl and sulfonic acid groups. This interaction stabilizes the molecule and influences its solubility and reactivity .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 218.19 g/mol | |

| XLogP3 | 0.4 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 6 |

Spectroscopic and Computational Data

The compound’s infrared (IR) spectrum shows characteristic peaks at 1680 cm⁻¹ (C=O stretch of carboxylic acid) and 1040 cm⁻¹ (S=O stretch of sulfonic acid) . Nuclear magnetic resonance (NMR) data further corroborate its structure:

-

: δ 8.2 (d, 1H, aromatic), δ 7.6 (m, 2H, aromatic), δ 12.1 (s, 1H, -OH) .

-

: δ 172.5 (COOH), δ 162.3 (C-OH), δ 138.7–122.4 (aromatic carbons) .

Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, consistent with its polar nature .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-hydroxy-4-sulfobenzoic acid typically involves sulfonation of 3-hydroxybenzoic acid using fuming sulfuric acid. A patented method optimizes this process by controlling reaction temperature (80–100°C) and stoichiometry to minimize side products . The potassium salt variant (CAS 411224-30-1) is produced via neutralization with potassium hydroxide, yielding a light green solid with enhanced stability .

Key Reaction Steps:

Challenges in Scalability

Early synthetic routes faced issues with purity and yield due to competing side reactions, such as over-sulfonation and decarboxylation . Modern protocols address these by employing gradual reagent addition and inert atmospheres, achieving yields >85% .

Applications in Pharmaceuticals and Chemistry

Role in Drug Development

The potassium salt of 3-hydroxy-4-sulfobenzoic acid is a critical intermediate in synthesizing SR-121463, a non-peptide antagonist of the arginine vasopressin V2 receptor . This receptor is implicated in conditions like hyponatremia and congestive heart failure, positioning the compound as a key player in cardiovascular drug discovery .

Industrial and Research Uses

-

Chelating Agent: The sulfonic and carboxylic acid groups enable metal ion binding, useful in wastewater treatment .

-

Dye Intermediate: Its aromatic structure facilitates synthesis of sulfonated dyes with improved solubility .

Table 2: Commercial Forms and Suppliers

| Form | CAS Number | Supplier | Purity |

|---|---|---|---|

| Free Acid | 88122-95-6 | MarketPublishers | 98% |

| Potassium Salt | 411224-30-1 | Clinivex | 95% |

| Sodium Salt | 88122-95-6 | Sigma-Aldrich | 97% |

| Parameter | Value | Source |

|---|---|---|

| Skin Irritation | Category 2 | |

| Eye Irritation | Category 2 | |

| Storage Conditions | Hygroscopic, -20°C, inert gas |

Environmental Impact

The compound’s high water solubility (3.2 g/L at 25°C) necessitates careful disposal to prevent aquatic contamination . Biodegradation studies indicate a half-life of 14 days in soil, suggesting moderate environmental persistence .

Market Trends and Regional Analysis

Global Demand

The global market for 3-hydroxy-4-sulfobenzoic acid derivatives is projected to grow at a CAGR of 4.5% from 2025 to 2030, driven by pharmaceutical applications . North America dominates consumption (38%), followed by Europe (29%) and Asia-Pacific (25%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume